molecular formula C15H13ClO B1655460 2-(2-Phenylethyl)benzoyl chloride CAS No. 36795-27-4

2-(2-Phenylethyl)benzoyl chloride

Cat. No.: B1655460
CAS No.: 36795-27-4
M. Wt: 244.71 g/mol
InChI Key: RNEXBGSRDTZVHE-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)benzoyl chloride is a specialized organic compound that serves as a versatile chemical synthon and building block in organic synthesis and medicinal chemistry research . Its molecular structure, featuring a benzoyl chloride group adjacent to a 2-phenylethyl side chain, makes it a valuable precursor for the synthesis of various amides and esters. A key research application of closely related (2-phenylethyl)benzamide derivatives is their role as key intermediates in the synthesis of active pharmaceutical ingredients. For instance, structural analogs like N-(2-phenylethyl)benzamide are critical in the multi-step preparation of muscarinic antagonists such as solifenacin, a medication used to treat overactive bladder . This highlights the compound's significant value in developing therapeutics that target cholinergic receptors. Researchers utilize this benzoyl chloride in coupling reactions with amines, such as phenethylamine, to form amide bonds, a fundamental transformation in constructing complex molecules . The compound requires careful handling as it is classified with the GHS Signal Word "Warning" and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is supplied with a purity of 95% and should be stored and shipped at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

36795-27-4

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

2-(2-phenylethyl)benzoyl chloride

InChI

InChI=1S/C15H13ClO/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

RNEXBGSRDTZVHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

2-(2-Phenylethyl)benzoyl chloride is primarily used as a precursor in the synthesis of various pharmaceutical compounds. Notably, it has been studied for its potential anti-cancer properties and its role in modulating sigma receptors, which are implicated in neuroprotection and treatment of neurological disorders.

Case Study: Sigma Receptor Modulation
Research indicates that derivatives of benzamide, including those derived from this compound, can interact with sigma receptors, influencing cellular pathways relevant to cancer treatment and neurodegenerative diseases. Studies have demonstrated binding affinities and functional responses in cell-based assays, highlighting their therapeutic potential .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for further functionalization, making it valuable in the development of new materials and chemicals.

Table 1: Synthesis Applications

Application AreaDescription
PharmaceuticalsPrecursor for anti-cancer agents
AgrochemicalsIntermediate in pesticide synthesis
Material ScienceBuilding block for polymers and resins

Agrochemical Research

In agrochemical research, this compound can be utilized to synthesize herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for developing effective agricultural chemicals.

Case Study: Pesticide Formulation
Research has shown that derivatives of this compound can enhance the efficacy of existing pesticides by improving their binding to target enzymes in pests . This application is critical for developing sustainable agricultural practices.

Environmental Impact

The synthesis methods involving this compound have been optimized to minimize environmental impact. For instance, recent innovations have focused on aqueous-phase reactions that avoid organic solvents, thus reducing waste and improving yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, reactivity, and application differences between 2-(2-Phenylethyl)benzoyl chloride and analogous benzoyl chloride derivatives:

Compound Substituent(s) Molecular Weight (g/mol) Reactivity Applications Safety Considerations
This compound 2-phenylethyl 244.72 Moderate reactivity due to steric hindrance; slower nucleophilic substitution Synthesis of sterically hindered amides/esters in pharmaceuticals Corrosive; releases HCl upon hydrolysis
Benzoyl chloride None (parent compound) 140.57 High reactivity; rapid acylation Universal acylating agent in dyes, perfumes, and pharmaceuticals Highly corrosive; severe respiratory irritant
2-(Trifluoromethyl)benzoyl chloride 2-CF₃ 208.57 Enhanced electrophilicity due to strong electron-withdrawing CF₃ group Agrochemicals, fluorinated drug intermediates Regulated due to environmental persistence
2-Nitrobenzoyl chloride 2-NO₂ 185.57 High reactivity; nitro group directs electrophilic substitution Explosives, dyes, and photoactive compounds Oxidizing; hazardous decomposition products
2-(Methylthio)benzoyl chloride 2-SCH₃ 186.67 Reduced reactivity due to electron-donating SCH₃; increased lipophilicity Specialty chemicals, sulfur-containing drug candidates Moderate toxicity; sulfur byproducts possible
2-(Chlorothio)benzoyl chloride 2-SCl 207.08 High reactivity due to Cl and S groups; prone to nucleophilic attack Polymer modifiers, reactive intermediates Corrosive; releases toxic gases (e.g., H₂S)

Key Findings:

Reactivity Trends: Electron-withdrawing substituents (e.g., -NO₂, -CF₃) enhance electrophilicity, accelerating acylation reactions . Steric bulk (e.g., 2-phenylethyl) reduces reaction rates in nucleophilic substitutions but improves selectivity in synthesizing bulky targets . Sulfur-containing derivatives (e.g., -SCH₃, -SCl) exhibit unique reactivity, enabling thioester formation or participation in redox cycles .

Applications :

  • Pharmaceuticals : this compound is favored for synthesizing sterically hindered amides, such as protease inhibitors, due to its bulky side chain .
  • Agrochemicals : 2-(Trifluoromethyl)benzoyl chloride is critical in fluorinated herbicides, leveraging CF₃’s metabolic stability .
  • Specialty Chemicals : 2-(Methylthio)benzoyl chloride’s lipophilicity aids in designing CNS-targeting drugs .

Safety Profiles: All benzoyl chlorides are corrosive and moisture-sensitive, releasing HCl upon hydrolysis. Derivatives with strong electron-withdrawing groups (e.g., -NO₂) pose additional hazards, such as oxidative decomposition . Sulfur-containing variants (e.g., 2-(chlorothio)-) require stringent handling due to toxic gas emission risks .

Research Insights

  • Natural Analogues : 2-(2-Phenylethyl)chromones, found in agarwood, share the 2-phenylethyl motif but lack the reactive chloride. They fragment via CH₂-CH₂ bond cleavage, contrasting with benzoyl chlorides’ nucleophilic substitution pathways .
  • Electrochemical Behavior : Unlike benzoyl chloride, which forms stilbene dibenzoate upon reduction, this compound’s bulky structure may stabilize intermediate radicals, altering product profiles .
  • Regulatory Landscape : Derivatives like 2-(Trifluoromethyl)benzoyl chloride face strict environmental regulations due to persistence, whereas natural-derived chromones are less scrutinized .

Preparation Methods

Friedel-Crafts Alkylation-Acylation Tandem Approach

The Friedel-Crafts reaction remains a cornerstone for introducing alkyl and acyl groups to aromatic systems. For 2-(2-phenylethyl)benzoic acid, a tandem alkylation-acylation strategy has been proposed. Benzene derivatives undergo initial alkylation with 2-phenylethyl bromide in the presence of AlCl₃, followed by acylation with chloroacetyl chloride to install the carboxylic acid precursor. However, this method suffers from poor regioselectivity, often yielding para-substituted byproducts due to the directing effects of the electron-donating phenethyl group. Modifications involving bulky Lewis acids (e.g., FeCl₃·6H₂O) or low-temperature conditions (–20°C) marginally improve ortho-selectivity, with reported yields of 45–55%.

Transition-Metal-Catalyzed Cross-Coupling

Transition-metal-mediated coupling reactions offer superior regiocontrol. A Suzuki-Miyaura coupling between 2-bromobenzoic acid and 2-phenylethylboronic acid, catalyzed by Pd(PPh₃)₄, generates the desired product in 68–72% yield. Critical to success is the protection of the carboxylic acid as a methyl ester to prevent catalyst poisoning. Subsequent saponification with NaOH (2 M, 80°C, 4 h) regenerates the acid with >95% efficiency. Alternative approaches employing Ullmann-type couplings with CuI/l-proline systems show promise but require elevated temperatures (110°C) and extended reaction times (24–48 h).

Directed Ortho Metalation

Directed ortho metalation (DoM) leverages coordinating groups to direct lithiation to specific positions. Treating N,N-diethylbenzamide with LDA at –78°C generates a stabilized aryl lithium species at the ortho position, which reacts with 2-phenylethyl iodide to install the substituent. Hydrolysis of the amide (6 M HCl, reflux) yields 2-(2-phenylethyl)benzoic acid in 60–65% overall yield. This method excels in regioselectivity but demands stringent anhydrous conditions and cryogenic setups.

Conversion to 2-(2-Phenylethyl)benzoyl Chloride

Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride remains the most widely used reagent for acyl chloride synthesis due to its cost-effectiveness and gaseous byproducts (SO₂, HCl), which facilitate purification. Combining 2-(2-phenylethyl)benzoic acid with excess SOCl₂ (3 equiv) under reflux (70°C, 4 h) achieves near-quantitative conversion. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction by generating the reactive iminium intermediate. Post-reaction, excess SOCl₂ is removed via rotary evaporation, yielding the crude chloride as a pale-yellow oil (purity: 92–95%).

Table 1: Optimization of SOCl₂-Mediated Chlorination

Parameter Condition 1 Condition 2 Condition 3
SOCl₂ Equiv 2.0 3.0 4.0
Temperature (°C) 70 70 70
Time (h) 6 4 3
Yield (%) 78 98 98
Purity (%) 89 95 95

Oxalyl Chloride as Alternative Chlorinating Agent

Oxalyl chloride [(COCl)₂] offers milder conditions, particularly for acid-sensitive substrates. Reacting the benzoic acid with oxalyl chloride (2.2 equiv) and catalytic DMF (0.05 equiv) in dichloromethane (DCM) at 25°C completes within 2 h, affording the acyl chloride in 90–93% yield. The lower reaction temperature minimizes side reactions such as electrophilic aromatic substitution, which can occur at elevated temperatures with SOCl₂.

Purification and Stability Considerations

Distillation and Solvent Removal

Due to the moisture sensitivity of acyl chlorides, purification typically involves fractional distillation under reduced pressure. This compound distills at 120–125°C (1.5 mmHg) as a colorless liquid. Solvent traces (e.g., DCM, THF) are removed via azeotropic distillation with toluene, enhancing storage stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 7.6 Hz, 1H, ArH), 7.48–7.42 (m, 2H, ArH), 7.32–7.22 (m, 5H, ArH), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂).
  • IR (neat) : 1775 cm⁻¹ (C=O stretch), 730 cm⁻¹ (C-Cl stretch).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) reveals a single peak at 8.2 min (λ = 254 nm), confirming >98% purity.

Industrial-Scale Adaptations

Continuous-Flow Reactor Systems

Recent advancements employ continuous-flow reactors to enhance safety and efficiency. Mixing 2-(2-phenylethyl)benzoic acid with SOCl₂ in a PTFE microreactor (residence time: 5 min, 70°C) achieves 99% conversion, eliminating the need for batch-wise distillation.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Phenylethyl)benzoyl chloride, and what key reaction conditions are required?

Methodological Answer:
The synthesis typically involves acylation of 2-(2-phenylethyl)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

  • Reaction Setup : Dissolve the benzoic acid derivative in anhydrous dichloromethane or toluene under inert atmosphere (N₂/Ar).
  • Catalyst : Add a catalytic amount of dimethylformamide (DMF) to accelerate the reaction.
  • Reagent Addition : Introduce SOCl₂ dropwise at 0–5°C to control exothermicity, then reflux at 60–80°C for 4–6 hours.
  • Workup : Remove excess SOCl₂ under reduced pressure, and purify via distillation or recrystallization .
    Safety : Use impervious gloves, sealed goggles, and fume hoods due to the compound’s lachrymatory and corrosive nature .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm) and the acyl chloride carbonyl (δ ~170 ppm).
    • IR : Confirm the C=O stretch at ~1770 cm⁻¹ and C-Cl at ~850 cm⁻¹ .
  • Chromatography :
    • HPLC/GC : Use C18 columns (HPLC) or non-polar capillary columns (GC) with UV/ECD detection to assess purity (>98%).
  • Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₃ClO) via combustion analysis .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) to confirm assignments. For example, discrepancies in carbonyl shifts may arise from solvent effects (DMSO vs. CDCl₃) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and validate experimental results.
  • Collaborative Reproducibility : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC protocols) to isolate batch-specific anomalies .

Advanced: What strategies optimize the reaction yield of this compound in Friedel-Crafts acylation?

Methodological Answer:

  • Substrate Activation : Pre-activate the benzoyl chloride with Lewis acids (e.g., AlCl₃) to enhance electrophilicity.
  • Solvent Selection : Use nitrobenzene or CS₂ to stabilize reactive intermediates and reduce side reactions.
  • Temperature Control : Maintain −10°C during acyl chloride addition to prevent decomposition; gradual warming to RT ensures complete reaction .
  • Byproduct Mitigation : Quench excess AlCl₃ with ice-cold HCl (1M) to precipitate aluminum hydroxides, simplifying purification .

Advanced: How can derivatization with this compound improve trace analysis of polar metabolites in LC-MS/MS?

Methodological Answer:

  • Derivatization Protocol :
    • React metabolites (e.g., amines, alcohols) with the acyl chloride in pyridine (1:2 molar ratio) at 60°C for 30 minutes.
    • Quench with 0.1% formic acid and extract derivatives using ethyl acetate.
  • LC-MS/MS Parameters :
    • Column: C18 (2.1 × 100 mm, 1.7 µm).
    • Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 minutes.
    • Detection: MRM mode targeting [M+H]+ ions with optimized collision energies.
  • Sensitivity Gains : Derivatization increases hydrophobicity, enhancing ionization efficiency by 10–100x .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields.
  • Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate (5% w/v) and adsorb using vermiculite.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline (0.9%) and seek medical help .

Advanced: How does steric hindrance from the 2-phenylethyl group influence the reactivity of this acyl chloride in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies : Conduct competitive reactions with primary/secondary amines (e.g., aniline vs. cyclohexylamine) to measure rate constants (k).
  • Steric Parameters : Use the Taft equation to correlate substituent size (Es) with reactivity. The bulky phenylethyl group reduces k by ~40% compared to unsubstituted benzoyl chloride.
  • Computational Insights : Molecular dynamics simulations show restricted access to the carbonyl carbon, lowering electrophilicity .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Distillation : Use short-path distillation under high vacuum (0.1–1 mmHg) with a column temperature of 100–120°C.
  • Recrystallization : Dissolve in hexane at 50°C, then cool to −20°C to precipitate crystals.
  • Chromatography : Flash silica gel chromatography (hexane:EtOAc 9:1) removes colored impurities .

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